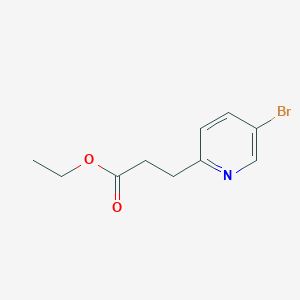
Ethyl 3-(5-bromopyridin-2-yl)propanoate
Cat. No. B1409049
Key on ui cas rn:
1427371-57-0
M. Wt: 258.11 g/mol
InChI Key: JCZYZQYGHJRVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09193736B2
Procedure details


A solution of Zn metal (18 g, 0.27 mol) in DMF (5 mL) was purged with N2. BrCH2CH2Br (2.0 g, 10 mmol) was added, followed by TMSCl (0.92 g, 8.5 mmol). The resulting mixture was stirred at 90° C. for 30 min, and allowed to cool to rt. A solution of compound 57a (50 g, 0.22 mol) in DMF (150 mL) was added, and the resulting mixture was stirred overnight at rt. Pd(PPh3)2Cl2 (7.4 g, 10 mmol) was added, followed by 2,5-dibromopyridine (50 g, 0.21 mol). The resulting mixture was stirred at 68° C. for 2 h. The reaction was quenched by the addition of saturated NaHCO3 solution (300 mL). The resulting solution was extracted with EtOAc (2×100 mL), and the combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure. The residue obtained was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:2 v/v)) to obtain compound 57b as a yellow oil. Mass Spectrum (LCMS, ESI pos.): Calcd. for C10H12BrNO2: 258.0 (M+H). Found: 258.2.









Name
Identifiers


|
REACTION_CXSMILES
|
N#N.BrCCBr.C[Si](Cl)(C)C.I[CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].Br[C:21]1[CH:26]=[CH:25][C:24]([Br:27])=[CH:23][N:22]=1>CN(C=O)C.[Zn].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:27][C:24]1[CH:25]=[CH:26][C:21]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:22][CH:23]=1 |^1:36,55|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
Step Two
|
Name
|
|
|
Quantity
|
0.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 90° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred overnight at rt
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at 68° C. for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the addition of saturated NaHCO3 solution (300 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with EtOAc (2×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:2 v/v))
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
